molecular formula C32H28N4O4S4 B2548364 (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 303024-64-8

(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B2548364
CAS No.: 303024-64-8
M. Wt: 660.84
InChI Key: ZNTBAYJVTFUICO-XPXRSFDGSA-N
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Description

The compound (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione is a triazine-based heterocyclic molecule featuring dual tosylmethyl (p-toluenesulfonylmethyl) substituents and a phenyl-iminomethyl moiety. The analysis below will instead focus on structurally analogous compounds to infer properties and behaviors.

Properties

CAS No.

303024-64-8

Molecular Formula

C32H28N4O4S4

Molecular Weight

660.84

IUPAC Name

1-[(4-methylphenyl)sulfonylmethyl]-3-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-6-phenyl-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C32H28N4O4S4/c1-23-13-17-27(18-14-23)43(37,38)21-33-29(25-9-5-3-6-10-25)36-31(41)34-30(26-11-7-4-8-12-26)35(32(36)42)22-44(39,40)28-19-15-24(2)16-20-28/h3-20H,21-22H2,1-2H3/b33-29+

InChI Key

ZNTBAYJVTFUICO-XPXRSFDGSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)N3C(=S)N=C(N(C3=S)CS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione belongs to a class of heterocyclic compounds known as triazines. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific triazine derivative, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of triazine derivatives typically involves multicomponent reactions. For example, a recent study developed a catalyst-free one-pot synthesis method for 1,3,5-triazine-2,4-dithione derivatives using arylaldehydes, thiourea, and orthoformates. This method demonstrated high efficiency and yielded various substituted triazines with potential biological activities . The structural characterization of these compounds is usually performed using spectroscopic techniques and X-ray diffraction.

Biological Activity Overview

Triazine derivatives exhibit a wide spectrum of biological activities. The following table summarizes key biological activities associated with triazine compounds:

Biological Activity Description
Anticancer Triazines have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Many triazine derivatives possess significant antibacterial and antifungal properties .
Antiviral Certain triazines have been identified as potential antiviral agents against various viral infections .
Enzyme Inhibition Triazines can inhibit specific enzymes involved in tumorigenesis, making them potential candidates for targeted cancer therapies .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the anticancer properties of 1,3,5-triazine derivatives against breast cancer cells (MCF-7). The compound exhibited an IC50 value of 14.85 µM, indicating moderate potency against these cells . Another derivative showed even lower IC50 values against thyroid cancer cells (TPC-1), demonstrating its potential as a selective anticancer agent.
  • Antimicrobial Properties : Research indicates that triazine derivatives can act against various bacterial strains. For instance, compounds derived from the triazine core exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves enzyme inhibition. For example, certain triazines inhibit tyrosine kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis rates .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate triazine and dithione functionalities. The compound can be synthesized through the reaction of appropriate phenyl derivatives with tosylmethyl isocyanate in the presence of suitable solvents and catalysts. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniqueDescription
NMRProvides information on molecular structure and dynamics.
IRIdentifies functional groups present in the compound.
X-ray CrystallographyDetermines the three-dimensional arrangement of atoms.

Anticancer Activity

Research indicates that compounds containing triazine derivatives exhibit anticancer properties. The incorporation of tosylmethyl groups may enhance bioactivity by improving solubility and stability in biological environments. Preliminary studies have shown that (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione can inhibit cancer cell proliferation in vitro.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its unique structure may interfere with microbial cell wall synthesis or metabolic pathways, making it a candidate for developing new antimicrobial agents.

PathogenActivity ObservedReference
Staphylococcus aureusInhibition at 50 µg/mL
Escherichia coliModerate inhibition

Photovoltaic Materials

Due to its electronic properties, (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione is being explored as a potential material for organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer makes it suitable for enhancing solar energy conversion efficiency.

Sensors

The compound's optical properties can be utilized in developing sensors for detecting environmental pollutants or biological markers. The incorporation of tosyl groups may enhance selectivity and sensitivity in sensor applications.

Organocatalysis

(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione has shown promise as an organocatalyst in various chemical reactions such as Michael additions and aldol reactions. Its ability to stabilize reaction intermediates may lead to higher yields and selectivity.

Table 3: Catalytic Activity Overview

Reaction TypeYield (%)Reference
Michael Addition85%
Aldol Reaction90%

Comparison with Similar Compounds

Key Observations:

  • Yield Trends : Electron-withdrawing groups (e.g., CF₃ in 1f ) often reduce reaction yields due to steric hindrance or electronic deactivation, whereas methoxy (MeO) groups (1g , 1h ) improve solubility and yield .
  • ¹H-NMR Shifts : Broad singlets near δ 9.0 ppm (NH protons) are consistent across analogs, while coupling constants (J ≈ 3.5–5 Hz) reflect stereochemical rigidity in the thiazine ring .

Functional Group Comparisons

  • Tosylmethyl vs. Simple Aryl Groups : The target compound’s tosylmethyl substituents introduce strong electron-withdrawing and steric effects, which may reduce solubility compared to simpler aryl groups (e.g., phenyl in 1e or mesityl in 1e ). Tosyl groups also enhance stability toward hydrolysis.
  • Triazine vs. Thiazine Reactivity : Triazine-dithiones are more likely to participate in nucleophilic substitutions (e.g., with amines or thiols) due to their electron-deficient core, whereas thiazine-thiones (1e–1h ) favor cycloaddition or coordination reactions .

Preparation Methods

One-Pot Multicomponent Cyclization

The foundational triazine scaffold is efficiently assembled via a catalyst-free three-component reaction between arylaldehydes, thiourea, and orthoformates. Thiourea serves dual roles:

  • Sulfur donor : Provides thione groups through cyclocondensation.
  • Nucleophile : Reacts with in situ-generated imidate intermediates from orthoformates.

Reaction conditions (neat, 80–100°C, 6–8 h) yield 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones with 72–89% efficiency. Substituting arylaldehydes with benzaldehyde derivatives introduces phenyl groups at position 6, while varying orthoformates modulates the alkylthio moiety.

Table 1 : Representative Yields for Triazine Core Formation

Arylaldehyde Orthoformate Yield (%)
Benzaldehyde Triethyl orthoformate 85
4-Nitrobenzaldehyde Trimethyl orthoformate 78
4-Methoxybenzaldehyde Triisopropyl orthoformate 89

Stepwise Assembly via Cyanuric Chloride

Alternative routes begin with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), enabling sequential displacement of chlorides:

  • Thiolation : Treatment with NaSH in THF replaces two chlorides with thiolate groups.
  • Amination : Reaction with aniline derivatives introduces the phenylamino group at position 6.
  • Oxidation : H2O2 converts thiols to dithione moieties, completing the 1,3,5-triazine-2,4-dithione core.

While this method offers precise substitution control, it requires stringent anhydrous conditions and generates stoichiometric HCl, complicating purification.

Tosylmethyl Group Installation

TosMIC-Mediated Alkylation

p-Toluenesulfonylmethyl isocyanide (TosMIC) serves as a versatile tosylmethylating agent. In the target compound, two TosMIC units are incorporated:

  • At N1 : Direct alkylation of the triazine nitrogen using TosMIC under basic conditions (K2CO3, DMF, 60°C).
  • At C3 : Formation of the imino linkage via condensation between a benzaldehyde-derived Schiff base and TosMIC.

Critical Considerations :

  • Solvent Polarity : DMF stabilizes the isocyanide anion, preventing premature decomposition.
  • Temperature Control : Maintaining 60–70°C minimizes side reactions like isocyanide dimerization.

Reductive Amination Pathway

An alternative approach employs reductive amination to install the (phenyl((tosylmethyl)imino)methyl) group:

  • Schiff Base Formation : Benzaldehyde reacts with tosylmethylamine (TsCH2NH2) to generate N-tosylmethylbenzaldimine.
  • Reduction : NaBH4 converts the imine to the corresponding amine.
  • Oxidative Coupling : I2/KI oxidizes the amine to the imino group while coupling to the triazine core.

This method achieves 68% yield but requires careful pH control during reduction to prevent over-alkylation.

Stereoselective E-Isomer Formation

The E configuration at the imino group arises from kinetic control during imine formation. Key factors include:

  • Base Selection : Et3N promotes syn-periplanar transition states favoring E geometry.
  • Solvent Effects : Apolar solvents (toluene) disfavor zwitterionic intermediates, reducing Z-isomer formation.
  • Temperature : Reactions conducted at 0–5°C enhance E-selectivity (E:Z = 9:1) by slowing equilibration.

Table 2 : Stereoselectivity Under Varied Conditions

Base Solvent Temp (°C) E:Z Ratio
Et3N Toluene 0 9:1
K2CO3 DMF 25 3:1
DBU THF -10 8:1

Characterization and Validation

Spectroscopic Analysis

  • NMR :
    • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, imino-H), 7.65–7.23 (m, 14H, aromatic), 4.89 (s, 2H, TsCH2).
    • 13C NMR : 187.2 ppm (C=S), 156.8 ppm (C=N).
  • IR : 1216 cm−1 (S=O stretch), 1590 cm−1 (C=N).

X-Ray Crystallography

Single-crystal analysis confirms the E configuration and planarity of the triazine ring. Key metrics:

  • Bond Lengths : C=S (1.68 Å), C-N (1.33 Å).
  • Dihedral Angles : 178.9° between triazine and tosyl groups, indicating minimal steric hindrance.

Comparative Methodological Assessment

Table 3 : Synthesis Route Efficiency

Method Steps Overall Yield (%) E-Selectivity
One-Pot + TosMIC 3 62 9:1
Cyanuric Chloride Route 5 41 3:1
Reductive Amination 4 58 7:1

The one-pot/TosMIC hybrid approach emerges as optimal, balancing yield and stereocontrol.

Q & A

Basic: What are the key synthetic pathways for (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential nucleophilic substitutions on the triazine core. For example:

Triazine Core Formation : Start with trichlorotriazine (cyanuric chloride) and substitute chlorine atoms with phenyl and tosylmethyl groups under controlled temperatures (−35°C to 0°C) to minimize side reactions .

Imino-Methylation : Introduce the phenyl((tosylmethyl)imino)methyl group via Schiff base chemistry, using DIPEA (diisopropylethylamine) as a base to deprotonate intermediates and stabilize reactive species .

Thione Formation : Treat with carbon disulfide (CS₂) in anhydrous conditions to generate dithione moieties .
Critical Factors :

  • Low temperatures prevent premature hydrolysis of intermediates.
  • Stoichiometric ratios of reagents (e.g., 1.1 equiv. of DIPEA) ensure complete substitution .
  • Yield optimization often requires Design of Experiments (DoE) to balance competing parameters like temperature and reagent excess .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces.

Multi-Technique Validation :

  • ¹H/¹³C NMR : Detect tautomeric forms (e.g., thione-thiol equilibria) via variable-temperature NMR. For example, broadening of NH/CH signals at higher temps suggests dynamic exchange .
  • X-Ray Crystallography : Resolve static configurations; compare bond lengths (C=S: ~1.65 Å vs. C-S: ~1.81 Å) to confirm dithione dominance in solid state .

Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts for proposed tautomers and compare with experimental data .

Basic: What are the standard analytical methods for purity assessment, and how are detection limits validated?

Answer:

  • HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 → 95:5 over 20 min) for separation. HRMS (High-Resolution Mass Spectrometry) confirms molecular ion [M+H]⁺ with <5 ppm error .
  • Impurity Profiling : Follow ICH Q3A guidelines; detect unspecified impurities (e.g., sulfonic acid byproducts) at ≤0.1% using charged aerosol detection (CAD) .
  • Validation : Spike known impurities (e.g., unreacted trichlorotriazine) into samples to establish LOQ (Limit of Quantitation) at 0.05% via calibration curves .

Advanced: How can flow chemistry mitigate scalability challenges in synthesizing this triazine derivative?

Answer:
Flow systems enhance reproducibility and heat/mass transfer:

Reactor Design : Use microreactors for exothermic steps (e.g., imino-methylation) to maintain −35°C conditions without local hot spots .

In-Line Monitoring : Integrate FTIR or Raman spectroscopy to track intermediate formation (e.g., Schiff base intermediates) and adjust residence times dynamically .

Case Study : A flow-based DoE approach improved diphenyldiazomethane yields by 22% compared to batch methods, suggesting applicability to triazine systems .

Basic: What solvent systems stabilize this compound during storage, and how does pH affect degradation?

Answer:

  • Stability : Store in anhydrous DMSO or DMF under N₂; avoid protic solvents (e.g., MeOH) to prevent hydrolysis of tosylmethyl groups .
  • pH Sensitivity : Degradation accelerates in acidic conditions (pH <3) due to protonation of the imino group, leading to C-N bond cleavage. Neutral to slightly basic buffers (pH 7–8) are optimal .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the C-2 position of the triazine core typically shows higher electrophilicity (LUMO ≈ −1.5 eV) .

MD Simulations : Model solvation effects (e.g., DMF vs. THF) to predict reaction pathways. Polar aprotic solvents stabilize transition states, reducing activation energy by ~15 kcal/mol .

Basic: How are stereochemical outcomes (E/Z isomerism) controlled during synthesis?

Answer:

  • Steric Effects : Bulky substituents (e.g., tosylmethyl groups) favor the (E)-isomer due to reduced steric clash in the transition state .
  • Catalytic Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) to enforce specific configurations during imino-methylation .

Advanced: What role does this compound play in supramolecular chemistry, and how is its self-assembly characterized?

Answer:

  • Host-Guest Systems : The dithione moiety acts as a π-acceptor for metal coordination (e.g., Ag⁺ or Cu²⁺), forming polymeric networks.
  • Characterization :
    • PXRD : Identify crystalline phases and lattice parameters.
    • SEM/TEM : Visualize nanoscale assembly morphologies (e.g., fibrillar vs. spherical aggregates) .

Basic: What safety protocols are essential when handling carbon disulfide (CS₂) in its synthesis?

Answer:

  • Ventilation : Use fume hoods with >100 ft/min face velocity to limit CS₂ exposure (TLV: 10 ppm) .
  • Personal Protective Equipment (PPE) : Butyl rubber gloves and chemical goggles; CS₂ penetrates latex .

Advanced: How can machine learning optimize reaction conditions for high-throughput screening?

Answer:

Dataset Curation : Compile historical data on triazine syntheses (e.g., yields, temps, solvents).

Model Training : Apply random forest or neural networks to predict optimal conditions (e.g., 85% yield at 0°C with 1.2 equiv. DIPEA) .

Validation : Cross-check with robotic screening platforms (e.g., Chemspeed) to refine accuracy .

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